2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline
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Overview
Description
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
The synthesis of 2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-chloroaniline with 2-methyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:
2-Chloro-5-chloromethylthiazole: Used as an intermediate in the synthesis of insecticides.
Benzothiazole derivatives: Known for their anti-tubercular and antimicrobial activities.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C10H9ClN2S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-chloro-5-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C10H9ClN2S/c1-6-13-10(5-14-6)7-2-3-8(11)9(12)4-7/h2-5H,12H2,1H3 |
InChI Key |
RPPMSNFOMAZAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
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